molecular formula C26H20FN3O3 B11113755 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No.: B11113755
M. Wt: 441.5 g/mol
InChI Key: DVSAVSNBAOETGE-LQKURTRISA-N
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Description

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group attached to a naphthyl ring, a hydrazino group, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxy-naphthyl intermediate, followed by the introduction of the hydrazino group and the fluorophenyl group under controlled reaction conditions. Common reagents used in these reactions include hydrazine derivatives, fluorinated aromatic compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced aromatic rings.

    Substitution: The benzyloxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted aromatic compounds.

Scientific Research Applications

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyridine: A compound with a similar benzyloxy group but different aromatic structure.

    2-Benzyloxybenzoic acid: Another compound featuring a benzyloxy group attached to a benzoic acid moiety.

    (2-Benzyloxyphenyl)acetic acid: Contains a benzyloxy group and a phenylacetic acid structure.

Uniqueness

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE is unique due to its combination of a benzyloxy-naphthyl structure, a hydrazino group, and a fluorophenyl group

Properties

Molecular Formula

C26H20FN3O3

Molecular Weight

441.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-N'-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C26H20FN3O3/c27-20-10-6-11-21(15-20)29-25(31)26(32)30-28-16-23-22-12-5-4-9-19(22)13-14-24(23)33-17-18-7-2-1-3-8-18/h1-16H,17H2,(H,29,31)(H,30,32)/b28-16+

InChI Key

DVSAVSNBAOETGE-LQKURTRISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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